

Prizidilol: A Technical Guide to its Molecular Structure, Properties, and Dual-Action Mechanism

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Compound of Interest

Compound Name: **Prizidilol**

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological actions of **Prizidilol**, a unique antihypertensive agent known for its dual mechanism of action. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on **Prizidilol**, including its function as both a non-selective β -adrenergic antagonist and a direct-acting precapillary vasodilator.

Chemical Identity and Molecular Structure

Prizidilol is a hydrazinopyridazine derivative that integrates two distinct pharmacophores into a single molecule.^{[1][2]} Its chemical structure is characterized by a 6-phenyl-3-hydrazinopyridazine moiety linked to a propranolol-like side chain.^[3] This unique combination is responsible for its dual pharmacological effects.^{[3][4][5]} **Prizidilol** was developed as a racemic mixture.^[6]

The fundamental chemical identifiers and structural details for **Prizidilol** are summarized in the table below.

Identifier	Value	Source
IUPAC Name	1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol	PubChem
Chemical Formula	C ₁₇ H ₂₅ N ₅ O ₂	PubChem
Molecular Weight	331.41 g/mol	PrecisionFDA
CAS Number	59010-44-5	PubChem
SMILES	CC(C)(C)NCC(COc1cccccc1c2ccc(NN)nn2)O	PrecisionFDA
InChI Key	QGONODUKOFNSOY-UHFFFAOYSA-N	Not directly cited

Table 1: Chemical Identification of **Prizidilol**.

Physicochemical Properties

While specific experimental data for **Prizidilol**'s melting point, water solubility, pKa, and logP are not readily available in the reviewed literature, the properties of related β -blockers are provided for comparative context. The molecular structure of **Prizidilol**, containing both lipophilic (phenyl and pyridazine rings) and hydrophilic (hydrazine, hydroxyl, and amino groups) moieties, suggests it possesses moderate lipophilicity and some degree of water solubility, particularly in its salt forms like **Prizidilol** hydrochloride.^{[6][7]}

Property	Prizidilol (Predicted/Unavaila ble)	Propranolol HCl	Labetalol
Melting Point (°C)	Data not available	163-164	188
Water Solubility	Data not available	Soluble	5.78e-03 g/L
logP	Data not available	3.48	2.7
pKa (basic)	Data not available	9.53	7.4

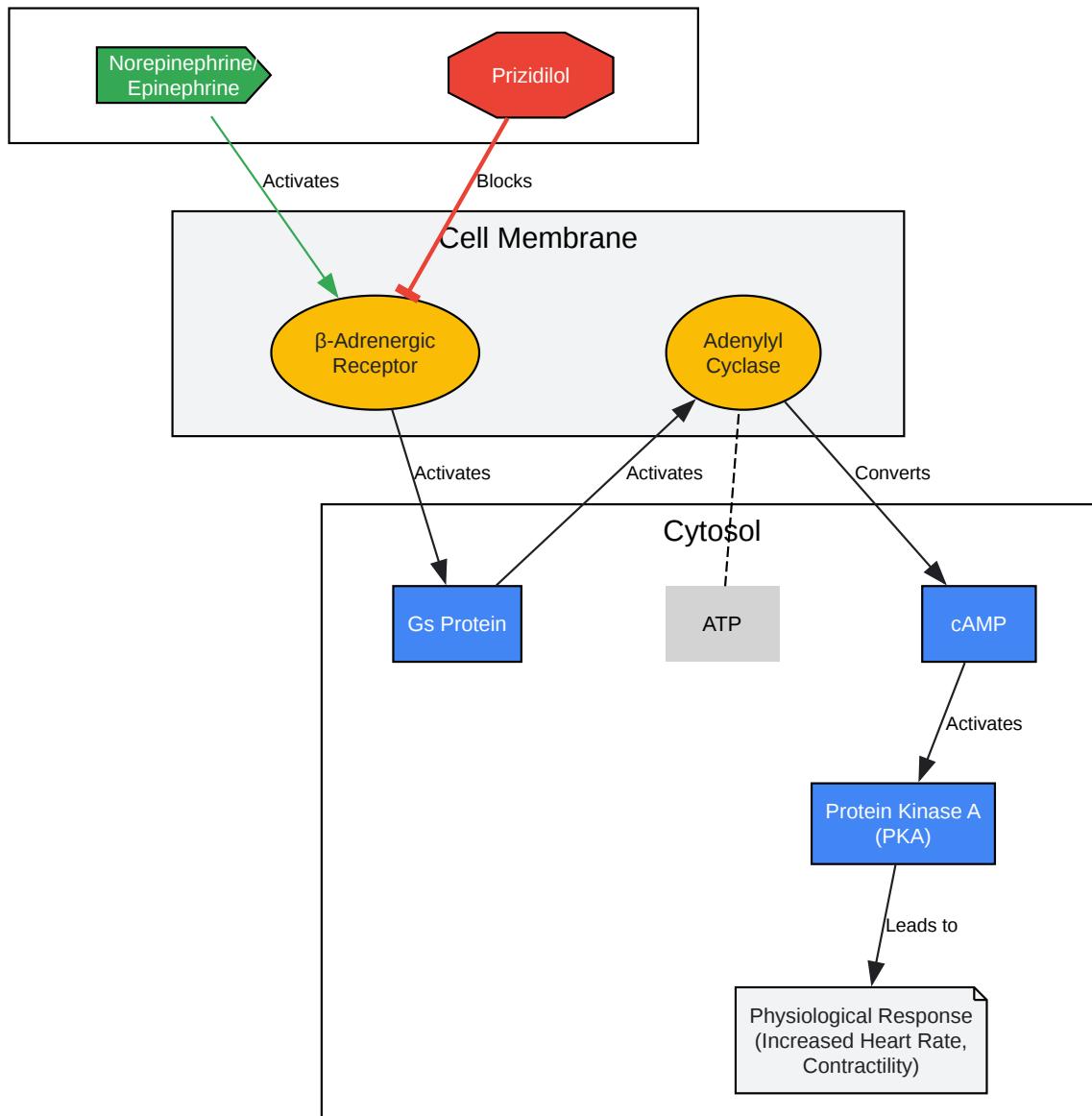
Table 2: Comparative Physicochemical Properties of β -Adrenergic Antagonists.[8][9]

Pharmacological Profile and Mechanism of Action

Prizidilol's antihypertensive effect stems from a combination of two distinct mechanisms: non-selective β -adrenoceptor blockade and direct precapillary vasodilation.[10][11][12] This dual action allows it to reduce blood pressure by decreasing both cardiac output and total peripheral resistance.[11]

β -Adrenergic Antagonism

Prizidilol acts as a non-selective antagonist at β -adrenergic receptors.[11][12] By blocking these receptors in the heart and other tissues, it inhibits the effects of catecholamines like norepinephrine and epinephrine. This leads to a decrease in heart rate, myocardial contractility, and consequently, cardiac output. The β -adrenergic signaling pathway, which **Prizidilol** inhibits, is a classical G-protein coupled receptor (GPCR) cascade.

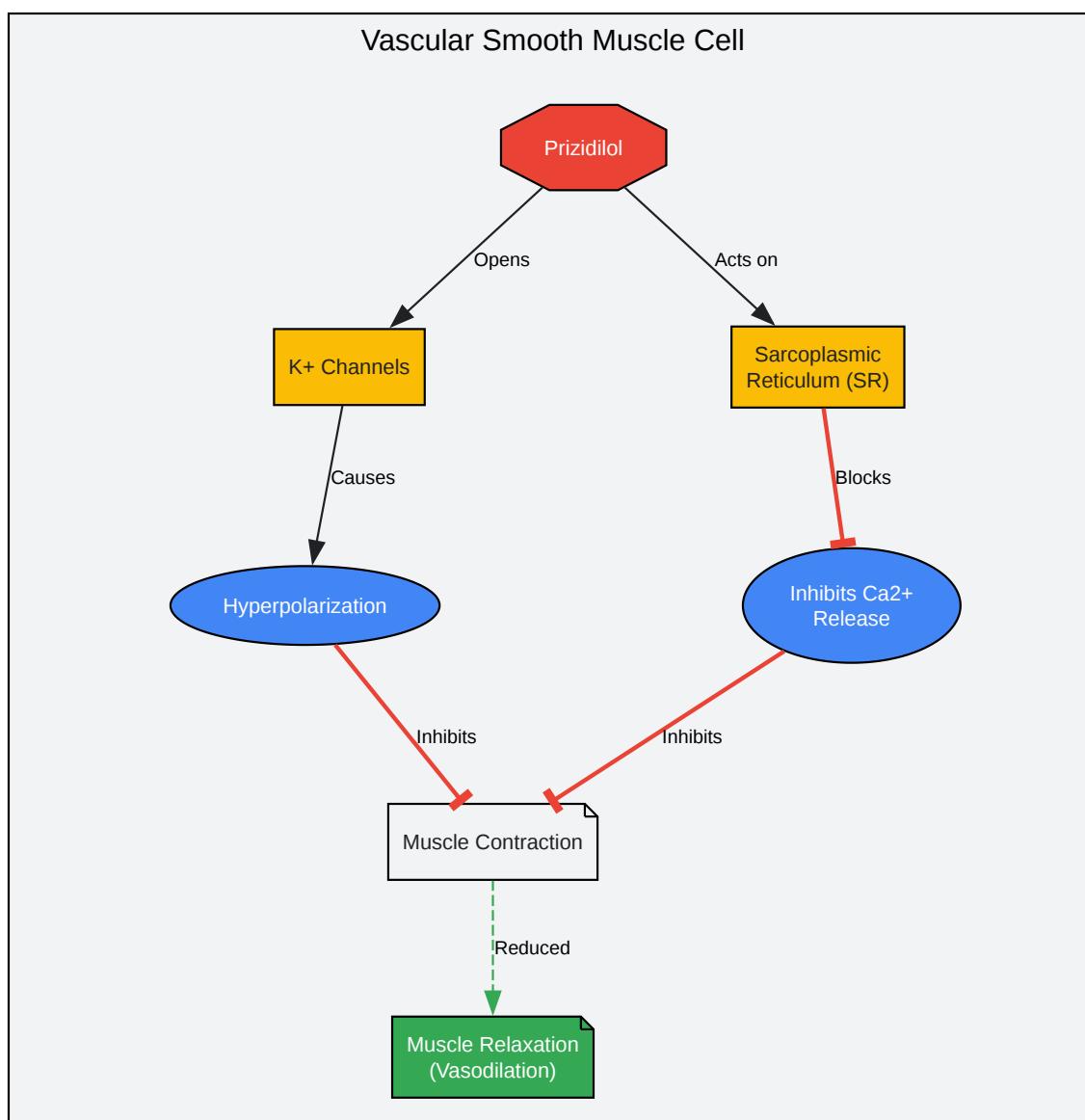


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Prizidilol's inhibition of the β-adrenergic signaling cascade.

Direct Vasodilation

Independent of its β -blocking activity, **Prizidilol** exerts a direct relaxing effect on arteriolar smooth muscle, similar to the vasodilator hydralazine.[13] This action reduces peripheral vascular resistance. The precise molecular mechanism is understood to involve interference with intracellular calcium signaling, which is essential for muscle contraction. Potential mechanisms include the opening of potassium channels, leading to hyperpolarization, and the inhibition of calcium release from the sarcoplasmic reticulum.[14][15][16]



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Proposed mechanism for **Prizidilol**-induced direct vasodilation.

Experimental Methodologies

The characterization of a compound like **Prizidilol** involves a suite of standard experimental protocols. Below are detailed methodologies representative of those used to determine key physicochemical and pharmacological properties.

Determination of Melting Point (Capillary Method)

This protocol is a standard pharmacopeial method for determining the melting range of a solid crystalline substance.[17][18][19]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For pure substances, this occurs over a narrow temperature range. The method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[17][18]

Procedure:

- **Sample Preparation:** The **Prizidilol** sample must be thoroughly dried and finely powdered.
- **Capillary Loading:** The open end of a glass capillary tube (e.g., 0.8-1.2 mm internal diameter) is pressed into the powder. The tube is tapped gently to compact the sample into a column of 2.5-3.5 mm at the sealed end.[19]
- **Measurement:** The loaded capillary is placed in the heating block of a melting point apparatus. The temperature is raised rapidly to about 5-10°C below the expected melting point.
- **Heating Rate:** The heating rate is then reduced to a constant rate, typically 1°C per minute, to ensure thermal equilibrium.[19][20]
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which

the last solid particle disappears is recorded as the clear point, completing the melting range. [19]

Determination of Water Solubility (OECD Guideline 105)

This protocol describes the flask method, suitable for substances with solubility greater than 10^{-2} g/L.[21][22][23]

Principle: The water solubility is the saturation mass concentration of a substance in water at a given temperature. This method determines solubility by achieving a saturation equilibrium of the solute in water and then measuring the concentration of the dissolved substance.[21][24]

Procedure:

- **Equilibration:** An excess amount of **Prizidilol** is added to a flask containing purified water (e.g., deionized).
- **Agitation:** The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath, typically maintained at $20 \pm 0.5^\circ\text{C}$, until equilibrium is reached.[21] The time to reach equilibrium is determined in a preliminary test.
- **Phase Separation:** The suspension is allowed to settle. The undissolved solid is then separated from the aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- **Concentration Analysis:** The concentration of **Prizidilol** in the clear, saturated aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Replicates:** The experiment is performed in at least triplicate to ensure the reliability of the results.

β-Adrenergic Receptor Binding Assay (Radioligand Competition)

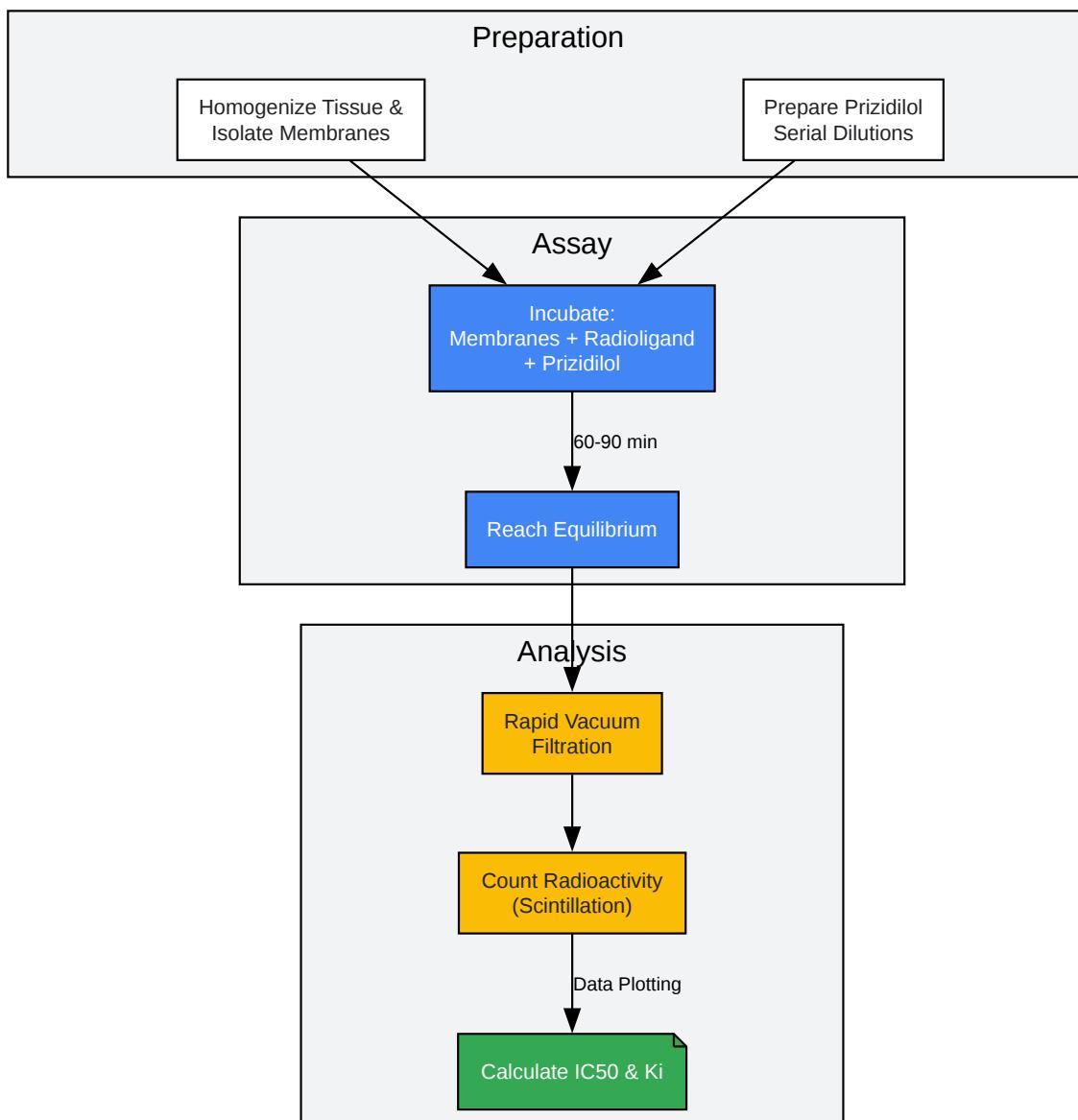
This protocol is used to determine the binding affinity (K_i) of **Prizidilol** for β -adrenergic receptors.[25][26][27]

Principle: This is a competitive binding assay where the test compound (**Prizidilol**) competes with a radiolabeled ligand (e.g., [^{125}I]-iodocyanopindolol) known to bind with high affinity to β -receptors. The ability of **Prizidilol** to displace the radioligand is a measure of its own receptor affinity.[25][26]

Procedure:

- **Membrane Preparation:** A tissue source rich in β -receptors (e.g., rat heart ventricles or lung) is homogenized in a cold buffer and centrifuged to isolate a crude membrane fraction containing the receptors. The protein concentration of the membrane preparation is quantified.[26]
- **Assay Incubation:** In a series of tubes or a 96-well plate, the following are combined:
 - A fixed amount of the receptor membrane preparation.
 - A fixed concentration of the radioligand.
 - Varying concentrations of unlabeled **Prizidilol**.
 - Control tubes for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled antagonist like propranolol).[25]
- **Equilibration:** The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[28]
- **Separation of Bound and Free Ligand:** The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove unbound radioactivity.[26][28]
- **Quantification:** The radioactivity trapped on each filter is measured using a scintillation counter.
- **Data Analysis:** Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the concentration of **Prizidilol**. A sigmoidal curve is fitted to the data to determine the IC_{50} value (the

concentration of **Prizidilol** that inhibits 50% of specific radioligand binding). The IC_{50} is then converted to the affinity constant (K_i) using the Cheng-Prusoff equation.[26]



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Workflow for a competitive radioligand binding assay.

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